N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
The compound “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that contain a functional group called a sulfonamide, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom . They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Sulfonamides can undergo a variety of reactions, including hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing .Scientific Research Applications
Crystallography and Structural Analysis
The compound’s unique structure, which includes a benzo[d][1,3]dioxole moiety, makes it a candidate for crystallographic studies to understand molecular interactions and conformations . These studies can provide insights into the three-dimensional arrangement of atoms within the compound, which is crucial for predicting reactivity and interaction with biological targets.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
This could result in altered cellular processes, potentially contributing to the compound’s overall effect .
Biochemical Pathways
Based on the known effects of similar compounds, it is possible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Based on the known effects of similar compounds, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO6S/c1-21-14-4-2-11(17)8-16(14)25(19,20)18-6-7-22-12-3-5-13-15(9-12)24-10-23-13/h2-5,8-9,18H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAUZGUHWRAHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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